Tert-butyl 3-nitrophenylcarbamate
Overview
Description
Tert-butyl 3-nitrophenylcarbamate is an organic compound with the molecular formula C11H14N2O4. It is a derivative of carbamic acid and features a tert-butyl group attached to a 3-nitrophenyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-nitrophenylcarbamate can be synthesized through the reaction of 3-nitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-nitrophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 3-aminophenylcarbamate.
Substitution: Various substituted phenylcarbamates depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 3-nitrophenylcarbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 3-nitrophenylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The nitrophenyl moiety can undergo various transformations, allowing for the selective modification of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the transformations being carried out .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used as a protecting group but with different reactivity and removal conditions.
Methyl carbamate: A smaller carbamate with different steric properties.
Uniqueness
Tert-butyl 3-nitrophenylcarbamate is unique due to the presence of both the tert-butyl and nitrophenyl groups, which provide a combination of steric protection and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required.
Biological Activity
Tert-butyl 3-nitrophenylcarbamate (TB-NPC) is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
TB-NPC is characterized by a tert-butyl group, a nitro substituent at the 3-position of the phenyl ring, and a carbamate functional group. This structure imparts distinct chemical properties that influence its biological activity.
- Molecular Formula : CHNO
- Molecular Weight : 234.25 g/mol
- CAS Number : 18437-64-4
The biological activity of TB-NPC primarily arises from its interaction with various enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of neurotransmission and enzyme-catalyzed reactions.
Enzyme Interaction
TB-NPC has been studied for its effects on enzymes involved in neurotransmission. Research indicates that it can act as an inhibitor for specific acetylcholinesterase (AChE) variants, which are crucial for the breakdown of the neurotransmitter acetylcholine.
Medicinal Chemistry
TB-NPC shows promise as a prodrug, where it can be hydrolyzed in vivo to release active drug components. This controlled release mechanism enhances bioavailability and therapeutic efficacy. Its application in drug development is underscored by studies demonstrating its potential to improve the pharmacokinetic profiles of other compounds .
Neuropharmacology
Research has highlighted TB-NPC's role in neuropharmacology, particularly its ability to modulate neurotransmitter levels. In vitro studies have shown that TB-NPC can increase acetylcholine levels by inhibiting AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
-
Inhibition of Acetylcholinesterase :
- A study conducted on the effects of TB-NPC on AChE demonstrated a dose-dependent inhibition, with IC50 values indicating significant potency compared to standard inhibitors.
- The research utilized various concentrations of TB-NPC to assess its impact on enzyme kinetics, revealing a competitive inhibition mechanism.
-
Prodrug Development :
- In a pharmacokinetic study involving TB-NPC derivatives, researchers observed enhanced absorption rates and prolonged circulation times in animal models. The prodrug exhibited stability at gastric pH but underwent hydrolysis at physiological pH .
- These findings suggest that TB-NPC derivatives could serve as effective delivery systems for poorly soluble drugs.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Key Differences |
---|---|---|
This compound | AChE inhibitor; prodrug potential | Nitro group at position 3 |
Tert-butyl 4-nitrophenylcarbamate | Similar AChE inhibitory activity | Nitro group at position 4 |
Tert-butyl carbamate | General enzyme inhibitor; less specificity | Lacks aromatic nitro substituent |
Properties
IUPAC Name |
tert-butyl N-(3-nitrophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQPYRGGSHYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441113 | |
Record name | tertbutyl 3-nitrophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-64-4 | |
Record name | tertbutyl 3-nitrophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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